2-bromo-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide is an organic compound that features a bromine atom, a benzamide group, and an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide typically involves the following steps:
Indene Derivative Formation: The indene moiety is synthesized through a series of reactions starting from indanone, which undergoes reduction and subsequent functionalization to introduce the hydroxy group.
Coupling Reaction: The final step involves coupling the brominated benzamide with the indene derivative using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride in DMF.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
2-bromo-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of brominated compounds with biological systems, providing insights into their mechanisms of action and potential toxicity.
Mechanism of Action
The mechanism of action of 2-bromo-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the hydroxy group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide
- 2-chloro-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide
- 2-bromo-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzoate
Uniqueness
2-bromo-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide is unique due to the presence of both a bromine atom and an indene moiety, which confer specific chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-bromo-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c18-15-8-4-2-6-13(15)16(20)19-11-17(21)10-9-12-5-1-3-7-14(12)17/h1-8,21H,9-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRJMGNVDIFKOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC=CC=C3Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.